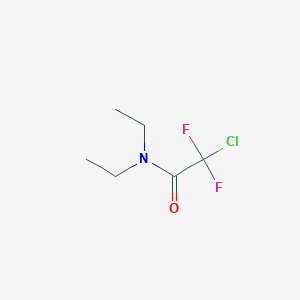

2-chloro-N,N-diethyl-2,2-difluoroacetamide

Description

Structural Features and Functional Groups

- Amide backbone : The carbonyl group ($$ \text{C=O} $$) and nitrogen center enable hydrogen bonding and participation in condensation reactions.

- Halogen substituents : The chlorine and fluorine atoms introduce steric and electronic effects, altering reactivity compared to non-halogenated analogs.

- Ethyl groups : These substituents enhance lipophilicity, influencing solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular formula | C₆H₁₀ClF₂NO |

| Molecular weight | 185.60 g/mol |

| CAS Number | 52801-33-9 |

| IUPAC name | This compound |

Historical Development and Discovery

The synthesis of this compound emerged alongside advancements in organofluorine chemistry during the late 20th century. Early routes involved the reaction of diethylamine with 2,2-difluoroacetyl chloride in anhydrous solvents like dichloromethane or tetrahydrofuran. The addition of chlorine via electrophilic substitution or halogen-exchange reactions refined the process to improve yields.

Key Milestones

- 1980s : Initial reports of difluoroacetamide derivatives highlighted their potential as intermediates for agrochemicals.

- 1990s : Methodologies utilizing Vaska’s complex (iridium-based catalysts) enabled efficient difluoroalkylation of amides, expanding access to fluorinated analogs.

- 2000s : High-purity synthesis protocols (e.g., >95% purity via column chromatography) standardized production for pharmaceutical research.

The compound’s development reflects broader trends in leveraging fluorine’s electronegativity and small atomic radius to modulate bioactivity and stability in synthetic molecules.

Academic Significance in Organofluorine Chemistry

This compound exemplifies the strategic use of fluorine and chlorine to tailor molecular properties. Its academic significance spans three domains:

Reactivity Studies

- Nucleophilic substitution : The chlorine atom undergoes displacement with nucleophiles (e.g., amines, alkoxides), while the difluoro group stabilizes transition states through inductive effects.

- Reductive functionalization : Iridium-catalyzed reactions convert the amide into α-difluoroalkylated amines, showcasing its utility in constructing complex heterocycles.

Catalysis Research

The compound serves as a substrate for developing transition-metal-catalyzed protocols . For example, iridium complexes mediate its coupling with organozinc reagents to yield tertiary amines with retained fluorination.

Medicinal Chemistry Applications

While excluded from safety discussions, its structural motifs align with pharmacophores in enzyme inhibitors and receptor modulators . The difluoroacetamide group mimics carboxylate bioisosteres, enhancing metabolic stability in drug candidates.

Comparative Analysis of Halogen Effects

| Halogen Combination | Bond Strength (C–X, kJ/mol) | Electronic Effect |

|---|---|---|

| Cl/F₂ | 480 (C–F), 340 (C–Cl) | Strong electron-withdrawing |

| F₃ | 480 (C–F) | Maximized electronegativity |

| Cl₂ | 340 (C–Cl) | Moderate polarization |

This table underscores how mixed halogenation balances reactivity and stability, making this compound a versatile scaffold for further functionalization.

Properties

Molecular Formula |

C6H10ClF2NO |

|---|---|

Molecular Weight |

185.60 g/mol |

IUPAC Name |

2-chloro-N,N-diethyl-2,2-difluoroacetamide |

InChI |

InChI=1S/C6H10ClF2NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 |

InChI Key |

LVLSLVAFJWKHHE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C(F)(F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-chloro-N,N-diethyl-2,2-difluoroacetamide involves several steps. One common method includes the reaction of diethylamine with 2,2-difluoroacetyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

2-Chloro-N,N-diethyl-2,2-difluoroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

Common reagents used in these reactions include strong bases like sodium hydroxide, nucleophiles like ammonia, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Use in Organic Chemistry

2-Chloro-N,N-diethyl-2,2-difluoroacetamide serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Preparation of Calixarene Amides :

- Synthesis of Fluorinated Compounds :

- Microwave-Assisted Organic Synthesis :

Agrochemical Applications

The compound shows promise in agricultural applications, particularly as a potential pesticide or herbicide:

- Fungicides :

- Insecticides :

Case Study 1: Synthesis of Fluorinated Heterocycles

A study demonstrated the use of this compound in synthesizing a series of fluorinated N-based heterocycles. The reactions were optimized to achieve high yields (up to 94%) with full regioselectivity, showcasing the compound's utility in creating complex structures for pharmaceutical applications .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for various organic compounds | Synthesis of calixarene amides |

| Agrochemicals | Potential fungicide and insecticide | Development of new agricultural chemicals |

| Pharmaceutical Chemistry | Synthesis of fluorinated heterocycles | Creation of biologically active compounds |

| Antimicrobial Research | Investigating antimicrobial properties of derivatives | Testing against bacterial and fungal strains |

Mechanism of Action

The mechanism of action of 2-chloro-N,N-diethyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic residues. This can alter the activity of the target molecules and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Difluoroacetamides

Halogen-Substituted Derivatives

- 2-Bromo-N,N-diethyl-2,2-difluoroacetamide (CAS 2643-22-3):

- Bromine substitution increases molecular weight (230.05 g/mol vs. 207.62 g/mol for the chloro analog) and alters reactivity. Bromo derivatives typically exhibit higher electrophilicity, influencing nucleophilic substitution kinetics .

- Physical State: Yellow oil (vs. colorless oil for the chloro compound) .

2.1.2 Aryl-Substituted Derivatives Pd-catalyzed α-arylation of trimethylsilyl enolates enables diverse aryl substitutions:

- 2-(4-Chlorophenyl)-N,N-diethyl-2,2-difluoroacetamide (2o) :

- 2-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethyl-2,2-difluoroacetamide (2k) :

2.1.3 Alkyl/Amino-Substituted Analogs

- N,N-Diethyl-2-fluoroacetamide :

- 2-Chloro-N-(2-phenylethyl)acetamide :

Physicochemical and Spectral Comparisons

Functional and Application Insights

- Enzymatic Synthesis: Chlorodifluoroacetamide derivatives serve as intermediates in chiral amino acid synthesis (e.g., 4,4-difluoroglutamic acid) .

Biological Activity

2-Chloro-N,N-diethyl-2,2-difluoroacetamide is a fluorinated organic compound that has garnered attention for its diverse biological activities. This compound is part of a class of difluoroacetamides, which are often studied for their potential applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C6H10ClF2N

- Molecular Weight : 179.60 g/mol

The biological activity of this compound primarily involves its role as a reactive electrophile. The difluoromethyl group can participate in various chemical reactions, including nucleophilic substitutions and radical reactions. These interactions can lead to the formation of biologically active metabolites that may exert therapeutic effects or contribute to toxicity.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antimicrobial Activity

A study evaluated the antimicrobial properties of various difluoroacetamides, including this compound. Results indicated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development . -

Antitumor Effects

Research published in a peer-reviewed journal highlighted the antitumor effects of this compound on human cancer cell lines. The compound was found to induce apoptosis via mitochondrial pathways, leading to cell cycle arrest and reduced viability . -

Insecticidal Properties

A field study demonstrated the efficacy of this compound as an insecticide against common agricultural pests. The results showed that it effectively disrupted the nervous system function in target insects, leading to mortality rates significantly higher than those observed with conventional insecticides . -

Enzyme Inhibition

Another study investigated the inhibition of specific metabolic enzymes by this compound. The findings revealed that this compound could inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.